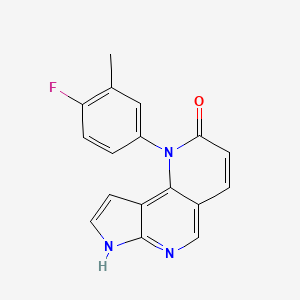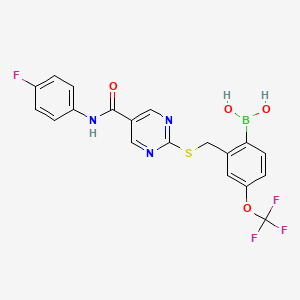
Unii-H5212R2dpm
Übersicht
Beschreibung
“Unii-H5212R2dpm” is also known as 2-(2-Dihydroxyboryl-5-trifluoromethoxybenzylsulfanyl)pyrimidine-5-carboxylic acid (4-fluorophenyl)amide . It is an orally bioavailable, selective, and reversible antagonist of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities .
Molecular Structure Analysis
The molecular formula of “Unii-H5212R2dpm” is C19H14BF4N3O4S . Its molecular weight is 467.2 g/mol . The InChI and Canonical SMILES representations provide detailed structural information .
Wissenschaftliche Forschungsanwendungen
Treatment of Myelodysplastic Syndromes
SX-682 is an oral dual allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors, a signaling pathway involved in the recruitment of immunosuppressive MDSCs and autocrine growth of disease-initiating leukemic stem cells (LSCs) in AML and myelodysplastic syndromes (MDS) . It has been used in a Phase 1 trial for patients with hypomethylating agent failure MDS .
Treatment of Non-Small Cell Lung Cancer
A phase II trial is testing whether SX-682 with pembrolizumab works to treat patients with stage IIIC or IV non-small cell lung cancer that has spread to other parts of the body (metastatic) or that has come back (recurrent) . SX-682 is a drug that binds to receptors on some types of immune and cancer cells, inhibiting signaling pathways, reducing inflammation, and allowing other types of immune cells to kill and eliminate cancer cells .
Treatment of Metastatic RAS Mutated Microsatellite Stable
SX-682 may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth . It is being tested in combination with nivolumab for refractory RAS mutated (RAS) microsatellite stable (MSS) metastatic .
Enhancing the Effectiveness of Therapies Targeting the RAS/RAF/MEK/ERK Signaling Pathway
SX-682 has been validated in major solid tumor models, where it exhibits mono-agent activity, blocks metastasis, depletes MDSCs, activates infiltration and killing by immune effector cells, reverses chemo-resistance, and enhances ICB . It is being studied as a novel strategy to broadly increase the effectiveness of therapies targeting the RAS/RAF/MEK/ERK signaling pathway in non-small cell lung cancer .
Wirkmechanismus
Target of Action
SX-682 is an oral dual allosteric inhibitor of the CXCR1 and CXCR2 (CXCR1/2) chemokine receptors . These receptors play a crucial role in the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and autocrine growth of disease-initiating leukemic stem cells (LSCs) in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
Mode of Action
Upon administration, SX-682 selectively and allosterically binds to CXCR1 and CXCR2, inhibiting their activation by tumor-secreted chemokines . This inhibition prevents MDSC trafficking, thereby sensitizing tumors to immunotherapy .
Biochemical Pathways
The CXCR1/2 signaling pathway, which SX-682 inhibits, is involved in the recruitment of immunosuppressive MDSCs and autocrine growth of disease-initiating LSCs in AML and MDS . By blocking this pathway, SX-682 inactivates immunosuppressive myeloid cells, thereby cutting off multiple downstream pro-tumor mechanisms mediated by these cells .
Pharmacokinetics
In patients with normal bone marrow, SX-682 dose-dependently reduces the absolute neutrophil count (ANC), a pharmacodynamic marker for CXCR1/2 inhibition . The steady-state pharmacokinetics of SX-682 exhibits an increasing drug plasma concentration with dose, comparable to patients with solid tumors .
Result of Action
SX-682 has been validated in major solid tumor models, where it exhibits mono-agent activity, blocks metastasis, depletes MDSCs, activates infiltration and killing by immune effector cells, reverses chemo-resistance, and enhances immune-checkpoint blockade . It also increases tumor CD8+ T cell infiltration and inhibits tumor growth .
Action Environment
The efficacy of SX-682 can be influenced by environmental factors such as the presence of an immunosuppressive tumor microenvironment. In such environments, SX-682 can block the recruitment of MDSCs, thereby enhancing the effectiveness of immunotherapies .
Eigenschaften
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BF4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Dihydroxyboryl-5-trifluoromethoxybenzylsulfanyl)pyrimidine-5-carboxylic acid (4-fluorophenyl)amide | |
CAS RN |
1648843-04-2 | |
| Record name | SX-682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SX-682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one](/img/structure/B611020.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)
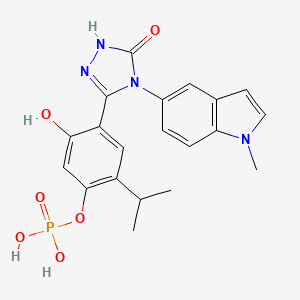

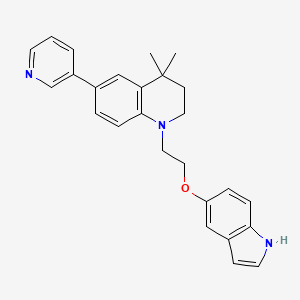
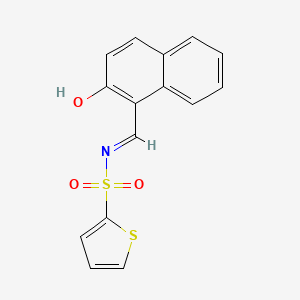
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
